molecular formula C16H16F3N5O2 B2968146 1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396686-34-2

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2968146
CAS No.: 1396686-34-2
M. Wt: 367.332
InChI Key: JYCZTKQSLNMTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic small molecule designed for research purposes. This compound features a morpholinopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse bioactivity and presence in many pharmacologically active agents . The integration of the morpholine ring is a common strategy to enhance the physicochemical properties of a molecule, potentially improving solubility and membrane permeability . The 3-(trifluoromethyl)phenyl group is a significant moiety, as the trifluoromethyl substituent is often incorporated to influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This specific structural combination suggests potential for this urea derivative to be investigated as a key intermediate or a novel chemical entity in drug discovery projects. Researchers can explore its application in developing new therapeutic agents, particularly given that morpholinopyrimidine-based compounds have been studied as potential anti-inflammatory agents by inhibiting pro-inflammatory enzymes like iNOS and COX-2 , and are also well-known for their role as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR axis . The urea linkage itself is a versatile functional group that can act as a key pharmacophore, capable of forming multiple hydrogen bonds with enzyme active sites. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-(2-morpholin-4-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c17-16(18,19)11-2-1-3-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-4-6-26-7-5-24/h1-3,8-10H,4-7H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZTKQSLNMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholinopyrimidine moiety linked to a trifluoromethylphenyl urea group. Its molecular formula is C15H14F3N3OC_{15}H_{14}F_3N_3O, with a molecular weight of approximately 321.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases biological activity.

This compound has been identified as a potent inhibitor of specific kinases, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication, and its overexpression is associated with various cancers. The inhibition of PLK4 leads to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity through the following mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies show that treatment with the compound leads to reduced proliferation rates in various cancer cell lines, particularly those with mutations in the p53 pathway.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cell ProliferationInhibition in cancer cell lines
ApoptosisInduction via mitochondrial pathways
PLK4 InhibitionBlockage of centriole duplication

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a 60% decrease in tumor volume compared to control groups .
  • Non-Small Cell Lung Cancer (NSCLC) : Another investigation focused on NSCLC cell lines found that the compound effectively inhibited cell growth and induced apoptosis through activation of the caspase pathway. This suggests potential for therapeutic application in NSCLC .

Toxicity and Safety Profile

Initial toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some toxic effects at higher concentrations. Acute toxicity studies have classified it as hazardous if ingested or inhaled . Further research is needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

  • Structure: Shares the 2-morpholinopyrimidin-5-yl group but substitutes the trifluoromethylphenyl with a 2-chloro-4-methylphenyl group.
  • Molecular Formula : C₁₆H₁₈ClN₅O₂; Molecular Weight : 347.80 .

Ureas with Varied Heterocyclic Moieties

1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

  • Structure: Replaces the morpholinopyrimidine with a phenoxypyrimidine group and substitutes the trifluoromethylphenyl with a 2-ethylphenyl.
  • Molecular Formula : C₁₉H₁₈N₄O₂; Molecular Weight : 334.38 .
  • Key Differences : The absence of morpholine may reduce solubility, while the ethyl group on the phenyl ring could modulate lipophilicity and pharmacokinetics.

1-[4-(4-Amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

  • Structure: Features a pyrido[2,3-d]pyrimidine core instead of morpholinopyrimidine and includes a fluoro-trifluoromethylphenyl group.
  • Molecular Formula : C₂₁H₁₄F₄N₆O₂; Molecular Weight : 458.37 .
  • Key Differences : The extended pyridopyrimidine system and additional fluorine atom may enhance binding specificity to certain enzymatic pockets.

Aryl-Substituted Ureas with Diverse Pharmacophores

Thiazole-Piperazine Derivatives (Compounds 11a–11o)

  • Example : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e).
  • Structure: Retains the 3-(trifluoromethyl)phenyl group but replaces the morpholinopyrimidine with a thiazole-piperazine-hydrazinyl pharmacophore.
  • Molecular Formula : C₂₄H₂₄F₃N₇O₂; Molecular Weight : 534.1 .
  • Key Differences : The thiazole-piperazine moiety introduces hydrogen-bonding and steric bulk, which could influence target engagement and cellular permeability.

M64/M64HCl: Dimethylamino-Pyridinylethyl Derivatives

  • Structure: Contains a dimethylamino-pyridinylethyl linker in addition to the morpholino and trifluoromethylphenyl groups.
  • Molecular Formula: Not explicitly stated, but likely larger than the target compound due to the extended side chain .
  • Key Differences: The dimethylamino and pyridinyl groups may enhance solubility (as seen in the hydrochloride salt, M64HCl) and modulate kinase activation profiles.

Structural and Functional Analysis

Substituent Effects on Molecular Properties

Compound Molecular Weight Key Substituents Potential Impact
Target Compound ~347–350* Morpholino, CF₃ High solubility, strong electron withdrawal
1-(2-Chloro-4-methylphenyl)-... 347.80 Cl, CH₃ Reduced electron withdrawal
Compound 11e 534.1 Thiazole-piperazine Increased steric bulk, H-bonding capacity
M64HCl N/A Dimethylamino-pyridinylethyl Enhanced solubility, kinase activation

*Estimated based on structural analogs.

Pharmacophore Comparison

  • Morpholinopyrimidine vs. Phenoxypyrimidine: Morpholine improves water solubility, whereas phenoxy groups may increase lipophilicity .
  • Trifluoromethyl vs.
  • Extended Systems (e.g., pyrido[2,3-d]pyrimidine) : Larger aromatic systems may improve target specificity but reduce bioavailability .

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